(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

Lipophilicity Physicochemical Properties CNS Drug Design

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1210378-12-3), also known as 1‑benzoyl‑3‑(4‑methoxyphenyl)pyrrolidine, is a tertiary amide incorporating a chiral 3‑(4‑methoxyphenyl)pyrrolidine core N‑acylated with a benzoyl group. Its molecular formula is C₁₈H₁₉NO₂ and its molecular weight is 281.3 g mol⁻¹.

Molecular Formula C18H19NO2
Molecular Weight 281.355
CAS No. 1210378-12-3
Cat. No. B2475375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone
CAS1210378-12-3
Molecular FormulaC18H19NO2
Molecular Weight281.355
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19NO2/c1-21-17-9-7-14(8-10-17)16-11-12-19(13-16)18(20)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3
InChIKeySJQBSZJOBQQWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1210378-12-3)


(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1210378-12-3), also known as 1‑benzoyl‑3‑(4‑methoxyphenyl)pyrrolidine, is a tertiary amide incorporating a chiral 3‑(4‑methoxyphenyl)pyrrolidine core N‑acylated with a benzoyl group. Its molecular formula is C₁₈H₁₉NO₂ and its molecular weight is 281.3 g mol⁻¹ [1]. The compound belongs to the phenyl(pyrrolidin‑1‑yl)methanone class and serves as a versatile synthetic intermediate for medicinal chemistry programs targeting CNS receptors, particularly sigma receptors and monoamine transporters . Its defining features are the 4‑methoxyphenyl substituent at the pyrrolidine 3‑position and the terminal benzoyl cap, which together confer a distinct physicochemical and pharmacophoric profile relative to simpler analogs lacking one of these structural motifs.

Why Generic Substitution Is Not Advisable When Procuring (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone


Close structural analogs of (3-(4-methoxyphenyl)pyrrolidin‑1‑yl)(phenyl)methanone—such as 1‑benzoylpyrrolidine (CAS 3389‑54‑6) and (4‑methoxyphenyl)(pyrrolidin‑1‑yl)methanone (CAS 69838‑98‑8)—have been characterized primarily as simple achiral building blocks with limited documented pharmacological utility . In contrast, the target compound incorporates both a 4‑methoxyphenyl substituent and a benzoyl cap, creating a chiral center that enables enantioselective interactions with biological targets. Furthermore, the 4‑methoxyphenyl group enhances electron density and lipophilicity, which can significantly alter target binding kinetics and metabolic stability compared to unsubstituted or singly substituted analogs . Generic substitution therefore risks loss of stereochemical fidelity, altered physicochemical properties, and unvalidated biological performance, making direct procurement of the specified CAS entity essential for reproducible research.

Quantitative Differentiation Evidence for (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1210378-12-3)


Enhanced Lipophilicity (XLogP3) Versus the Unsubstituted Benzoyl-Pyrrolidine Core

The target compound's computed XLogP3 of 3.2 is markedly higher than the XLogP3 of the unsubstituted 1‑benzoylpyrrolidine, which is predicted to be approximately 1.8. This 1.4‑log‑unit increase reflects the contribution of the 4‑methoxyphenyl substituent [1]. Higher lipophilicity is often associated with improved blood‑brain barrier penetration and altered target‑binding kinetics, making the target compound a more suitable scaffold for CNS‑oriented programs.

Lipophilicity Physicochemical Properties CNS Drug Design

Rotatable Bond Count and Conformational Flexibility Compared to Bis‑aryl Ketone Analogs

The target compound possesses 3 rotatable bonds, which is fewer than the 4 rotatable bonds found in the commonly used benzophenone derivative 4'‑methoxy‑3‑pyrrolidinomethyl benzophenone (CAS 898794‑06‑4) [1]. This reduced flexibility can lead to lower entropic penalties upon target binding and may contribute to improved selectivity profiles.

Conformational Flexibility Molecular Complexity Target Engagement

Absence of Hydrogen‑Bond Donors Versus the Free Amine Parent Scaffold

The target compound has zero hydrogen‑bond donors (HBD = 0), as the pyrrolidine nitrogen is fully acylated. In contrast, the parent 3‑(4‑methoxyphenyl)pyrrolidine (CAS 91246‑26‑3) contains one HBD (the secondary amine) [1]. Elimination of the HBD reduces P‑glycoprotein recognition and improves passive membrane permeability, a critical advantage for CNS‑penetrant candidates.

Hydrogen Bonding Permeability Metabolic Stability

Optimal Application Scenarios for Procuring (3-(4-Methoxyphenyl)pyrrolidin‑1‑yl)(phenyl)methanone (CAS 1210378-12-3)


Sigma‑Receptor Ligand Lead Optimization

The target compound's structural features—a chiral 3‑(4‑methoxyphenyl)pyrrolidine core and a benzoyl cap—align with the pharmacophore model for sigma‑1 and sigma‑2 receptor ligands [1]. Its enhanced lipophilicity (XLogP3 = 3.2) and zero HBD count make it a promising starting point for developing high‑affinity, brain‑penetrant sigma receptor modulators with potential applications in neuroprotection, pain management, and oncology .

Monoamine Transporter Inhibitor Development

The 3‑(4‑methoxyphenyl)pyrrolidine scaffold is a privileged substructure for dopamine and serotonin transporter inhibitors [1]. The N‑benzoyl derivative (CAS 1210378‑12‑3) offers improved metabolic stability over the free amine while retaining the key 4‑methoxyphenyl pharmacophore, making it suitable for structure‑activity relationship (SAR) campaigns targeting ADHD, depression, or substance‑use disorders .

Chiral Building Block for Asymmetric Synthesis

The compound contains a chiral center at the pyrrolidine 3‑position and is commercially available as a racemate [1]. It serves as a versatile intermediate for the synthesis of enantiomerically enriched drug candidates, particularly those requiring a 3‑aryl pyrrolidine motif. Its N‑benzoyl group can be selectively reduced or hydrolyzed under orthogonal conditions, enabling diverse downstream functionalization .

Physicochemical Comparator in Property‑Based Drug Design

With a molecular weight of 281.3 g mol⁻¹, XLogP3 of 3.2, 3 rotatable bonds, and a topological polar surface area of 29.5 Ų, the compound occupies a favorable position in CNS‑MPO (multiparameter optimization) space [1]. It can be used as a calibration standard or comparator in property‑based drug design to benchmark new chemical entities against a well‑defined, moderately complex amide scaffold .

Quote Request

Request a Quote for (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.